(R)-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol
Overview
Description
®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol is a chiral compound that features a bromopyridine moiety and a phenylethanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromopyridine and ®-2-amino-2-phenylethanol.
Coupling Reaction: The key step involves the coupling of 5-bromopyridine with ®-2-amino-2-phenylethanol under suitable conditions. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., potassium carbonate) and a palladium catalyst (e.g., Pd(PPh3)4) in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for ®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol can undergo various types of chemical reactions, including:
Oxidation: The phenylethanol group can be oxidized to form the corresponding ketone.
Reduction: The bromopyridine moiety can be reduced to form the corresponding pyridine derivative.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylethanol group yields the corresponding ketone, while substitution of the bromine atom yields various substituted pyridine derivatives.
Scientific Research Applications
®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of novel materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of ®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can engage in π-π stacking interactions, while the phenylethanol group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
®-2-((5-chloropyridin-3-yl)amino)-2-phenylethanol: Similar structure but with a chlorine atom instead of bromine.
®-2-((5-fluoropyridin-3-yl)amino)-2-phenylethanol: Similar structure but with a fluorine atom instead of bromine.
®-2-((5-methylpyridin-3-yl)amino)-2-phenylethanol: Similar structure but with a methyl group instead of bromine.
Uniqueness
®-2-((5-bromopyridin-3-yl)amino)-2-phenylethanol is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance the compound’s reactivity and binding properties compared to its analogs with different substituents.
Properties
IUPAC Name |
(2R)-2-[(5-bromopyridin-3-yl)amino]-2-phenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-11-6-12(8-15-7-11)16-13(9-17)10-4-2-1-3-5-10/h1-8,13,16-17H,9H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSDKZHAOTWDLQC-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CO)NC2=CC(=CN=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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